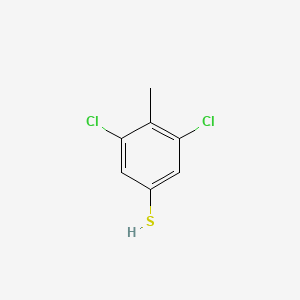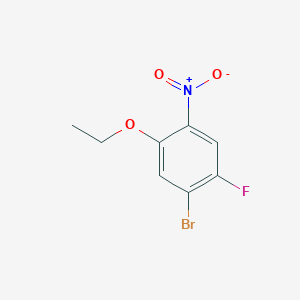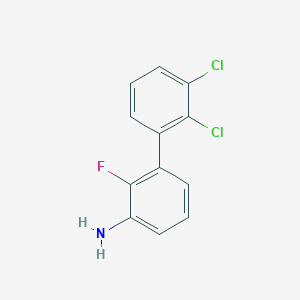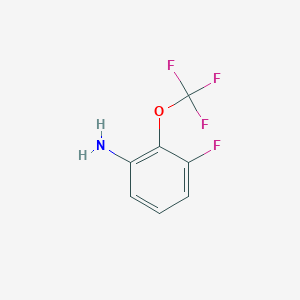
3-Fluoro-2-(trifluoromethoxy)aniline
Übersicht
Beschreibung
“3-Fluoro-2-(trifluoromethoxy)aniline” is an organic compound that belongs to the class of organic compounds known as aminotoluenes . These are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethoxy)aniline” from 2-chlorophenol has been reported . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(trifluoromethoxy)aniline” is represented by the SMILES stringNc1cccc(c1F)C(F)(F)F . It has a molecular weight of 195.12 . Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-2-(trifluoromethoxy)aniline” are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .It should be stored at 2-8°C . The compound has a molecular weight of 195.12 .
Wissenschaftliche Forschungsanwendungen
- “3-Fluoro-2-(trifluoromethoxy)aniline” is used in chemical synthesis . It’s a building block that can be used to create more complex molecules in a laboratory setting .
- The methods of application or experimental procedures would depend on the specific synthesis being performed. Typically, this compound would be combined with other reagents under controlled conditions to form the desired product .
- The results or outcomes obtained would also depend on the specific synthesis. In general, the goal of using “3-Fluoro-2-(trifluoromethoxy)aniline” in chemical synthesis would be to create a more complex molecule with desired properties .
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “3-Fluoro-2-(trifluoromethoxy)aniline” could potentially be used in the development of new trifluoromethoxylation reagents .
- The methods of application or experimental procedures would involve the use of “3-Fluoro-2-(trifluoromethoxy)aniline” as a starting material in the synthesis of new trifluoromethoxylation reagents .
- The results or outcomes obtained would be the successful synthesis of new trifluoromethoxylation reagents, which could then be used in further chemical reactions .
Chemical Synthesis
Trifluoromethoxylation Reagents
For instance, it could be used in the development of new pharmaceuticals, in materials science for the creation of new materials with unique properties, or in environmental science for the study of chemical processes in the environment .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIGUOIHYHQSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




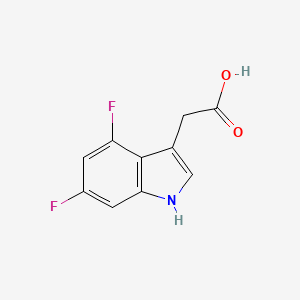
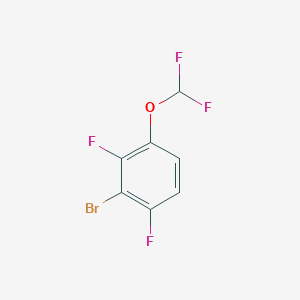
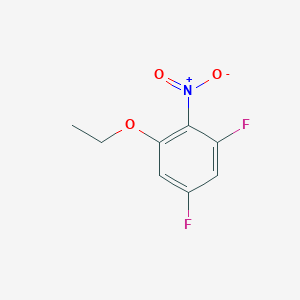
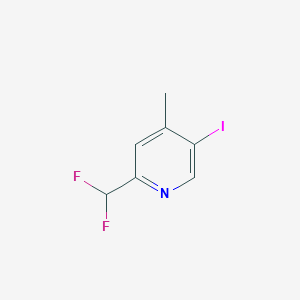
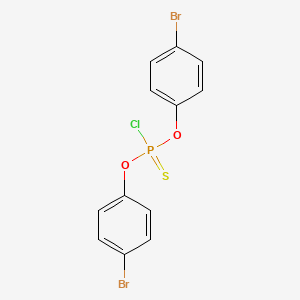
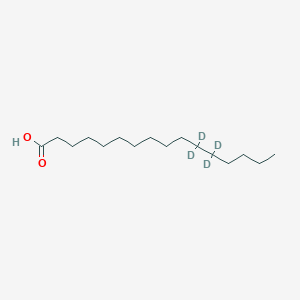
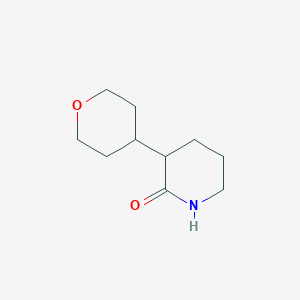
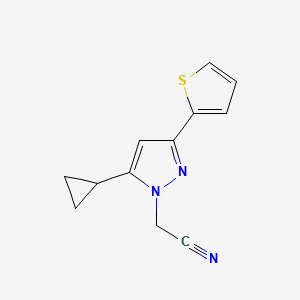
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
